5-bromo-3,4-dihydroisoquinolin-1(2H)-one
Description
General Overview of Isoquinoline (B145761) and Dihydroisoquinolinone Derivatives
Isoquinoline is a heterocyclic aromatic organic compound, a structural isomer of quinoline (B57606), that consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This core structure is found in a vast array of naturally occurring alkaloids and has been a cornerstone in the development of numerous synthetic compounds with a wide spectrum of biological activities. nih.govmdpi.com Derivatives of the isoquinoline scaffold are known to possess pharmacological properties including anticancer, antimicrobial, antifungal, anti-inflammatory, and antimalarial activities. nih.govmdpi.com
Dihydroisoquinolinone derivatives are a class of compounds that contain a partially saturated isoquinoline ring system with a ketone group. Specifically, 3,4-dihydroisoquinolin-1(2H)-one features the saturation of the C3-C4 bond and a carbonyl group at the C1 position. This structural modification from the fully aromatic isoquinoline imparts a three-dimensional character to the molecule, which can be advantageous for its interaction with biological targets. These scaffolds serve as crucial intermediates in the synthesis of more complex molecules and are themselves investigated for their inherent biological activities. nih.govrsc.org For instance, derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have been explored for their potential as antioomycete agents for plant disease management. nih.govrsc.org
Significance of the 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one Motif as a Privileged Scaffold in Medicinal Chemistry Research
The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the design of novel drugs. nih.govnih.gov The 1,4-dihydroisoquinolin-3(2H)-one scaffold, a close structural relative, is considered a privileged structure due to its presence in compounds targeting a diverse range of receptors and enzymes, including serotonin (B10506) receptors and inhibitors of the p53-MDM2 protein-protein interaction. nih.gov The broader tetrahydroisoquinoline (THIQ) scaffold is also recognized for its privileged nature in the design of anticancer agents. tandfonline.com
While specific research on the biological activities of This compound is not extensively documented in publicly available literature, the introduction of a bromine atom at the 5-position of the dihydroisoquinolinone core is of significant interest from a medicinal chemistry perspective. The presence and position of a halogen atom, such as bromine, on a drug scaffold can profoundly influence its physicochemical properties and biological activity.
Key potential contributions of the 5-bromo substitution include:
Modulation of Lipophilicity: The bromine atom can increase the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Electronic Effects: As an electron-withdrawing group, bromine can alter the electron density of the aromatic ring, potentially influencing binding interactions with target proteins.
Steric Influence: The size of the bromine atom can provide additional steric bulk, which can enhance the selectivity and potency of the compound for its biological target.
Metabolic Blocking: A halogen can be strategically placed to block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound.
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its receptor.
The compound 5-bromoisoquinoline, a related precursor, is noted as a valuable building block for the synthesis of many pharmacologically active compounds. orgsyn.org This underscores the utility of the 5-bromo-substituted isoquinoline framework in drug discovery. Although detailed studies on this compound itself are limited, its structural features suggest it is a valuable intermediate for creating diverse libraries of compounds for biological screening. smolecule.com
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| Melting Point | 180-183°C |
Historical Context and Evolution of Research on Dihydroisoquinolinones
The synthesis of isoquinoline and its derivatives has been a subject of extensive research for over a century. Early methods for the construction of the isoquinoline core, which also laid the groundwork for dihydroisoquinolinone synthesis, include several named reactions that are still fundamental in organic chemistry.
Key historical synthetic methods include:
The Bischler-Napieralski Reaction: First reported in 1893, this reaction involves the acid-catalyzed cyclization of a β-phenylethylamine to form a 3,4-dihydroisoquinoline (B110456). This intermediate can then be oxidized to an isoquinoline or serve as a precursor to other derivatives. organic-chemistry.org
The Pictet-Spengler Reaction: Discovered in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. It is a powerful method for synthesizing tetrahydroisoquinolines, which can be subsequently oxidized to dihydroisoquinolinones. rsc.org
The evolution of synthetic methodologies has seen a shift towards more efficient and practical routes. Microwave-assisted Bischler-Napieralski and Pictet-Spengler reactions have been developed to create libraries of substituted isoquinoline derivatives. organic-chemistry.org More recent research has focused on transition metal-catalyzed reactions, such as those involving rhodium and palladium, to construct the dihydroisoquinolinone skeleton with high efficiency and regioselectivity. organic-chemistry.org The development of one-pot syntheses and multicomponent reactions has further streamlined the production of these valuable scaffolds, allowing for the rapid generation of molecular diversity for drug discovery programs. rsc.org
| Reaction Name | Year of Discovery | General Transformation |
|---|---|---|
| Bischler-Napieralski Reaction | 1893 | Cyclization of a β-phenylethylamine to a 3,4-dihydroisoquinoline |
| Pictet-Spengler Reaction | 1911 | Condensation and cyclization of a β-arylethylamine with an aldehyde/ketone to form a tetrahydroisoquinoline |
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5-bromo-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-3H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXUIQHDUVHEMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619067 | |
| Record name | 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1109230-25-2 | |
| Record name | 5-Bromo-3,4-dihydro-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1109230-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,2,3,4-tetrahydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comprehensive Pharmacological Profiling and Biological Target Engagement of 5 Bromo 3,4 Dihydroisoquinolin 1 2h One Derivatives
Enzyme Inhibition Mechanisms and Potency
Derivatives of the 3,4-dihydroisoquinoline (B110456) scaffold have been explored as inhibitors of phosphodiesterase 4 (PDE4), an enzyme family crucial for regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govsigmaaldrich.com Inhibition of PDE4, particularly the PDE4B and PDE4D isozymes, is a therapeutic strategy for a variety of inflammatory and central nervous system disorders. sigmaaldrich.com
Novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives have been developed as potential selective PDE4 inhibitors. nih.gov A structure-activity relationship (SAR) analysis of these compounds revealed that substitutions on the C-3 side chain phenyl ring were critical for potency and selectivity. Specifically, the presence of a methoxy (B1213986) group or a halogen atom at the ortho-position of the phenyl ring was found to enhance inhibitory activity against PDE4B and improve selectivity. One promising compound from this series demonstrated potent in vitro and in vivo inhibition, marking it as a significant lead for the development of a new class of selective PDE4 inhibitors. nih.gov
Table 1: PDE4B Inhibitory Activity of Selected 1-Phenyl-3,4-dihydroisoquinoline Amide Derivatives Note: Specific IC50 values for 5-bromo-3,4-dihydroisoquinolin-1(2H)-one derivatives were not available in the reviewed sources. The data presented is for the general class of 1-phenyl-3,4-dihydroisoquinoline amides.
| Compound | Modifications | PDE4B IC50 | Selectivity Profile |
|---|---|---|---|
| Lead Compound johnshopkins.edu | Ortho-substituted phenyl at C-3 | Potent Inhibition | High selectivity for PDE4B over PDE4D |
Beta-secretase 1 (BACE-1) is a primary therapeutic target in Alzheimer's disease research, as it is a key enzyme in the production of amyloid-β peptides. scirp.orgnih.gov While extensive research has been conducted on BACE-1 inhibitors with various chemical scaffolds, researchgate.netresearchgate.netresearchgate.netsci-hub.se specific data on the inhibitory activity of this compound derivatives is not available in the reviewed literature.
However, research into related structures has been conducted. A study focused on 1,2-dihydroisoquinolin-3(4H)-one derivatives identified a compound, 2-(2-(3-methylbenzoyl)-3-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl) isoindoline-1,3-dione, which acts as a dual inhibitor of both acetylcholinesterase (AChE) and BACE-1. scirp.org This finding suggests that the broader dihydroisoquinolinone framework has potential for interacting with BACE-1, though further investigation is needed to determine if derivatives of the 1(2H)-one isomer, particularly with a 5-bromo substitution, share this activity. scirp.org
WD repeat domain 5 (WDR5) is a crucial protein involved in chromatin modification and has emerged as an attractive target in cancer therapy. nih.govosti.gov The "WIN site" of WDR5 is a specific pocket that is critical for its protein-protein interactions and recruitment to chromatin. nih.govnih.gov
Recent drug discovery efforts have identified novel WDR5 WIN site antagonists that feature a dihydroisoquinolinone bicyclic core. nih.govosti.gov Through structure-based design, compounds with this scaffold have been optimized to exhibit picomolar binding affinity for WDR5. These inhibitors function by rapidly displacing WDR5 from chromatin, which in turn represses the expression of specific WDR5-bound genes, such as a subset of ribosomal protein genes. nih.govnih.gov This mechanism leads to translational inhibition, nucleolar stress, and subsequent induction of p53. nih.govvanderbilt.edu These potent dihydroisoquinolinone-based inhibitors have shown selective anti-proliferative activity in cancer cell lines, including those with MLL-fusions and those driven by the MYC oncogene. nih.govresearchgate.net
Table 2: WDR5 WIN-Site Inhibitory Activity of Dihydroisoquinolinone Derivatives Note: The data presented is for the general class of dihydroisoquinolinone-core WDR5 inhibitors, as specific data for the 5-bromo derivative was not detailed in the sources.
| Compound Class | Binding Affinity (Kd) | Cellular Mechanism |
|---|---|---|
| Dihydroisoquinolinone Core Antagonists | Picomolar range | Displace WDR5 from chromatin, inhibit proliferation in MLL-fusion and MYC-driven cancer cells |
The 3,4-dihydroisoquinolin-1(2H)-one (dq) nucleus is a known scaffold for the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes. While many PARP inhibitors target PARP1 and PARP2, research has also explored the activity of dq-based compounds against mono-ADP-ribosylating PARPs like PARP10. nih.gov
In a study focusing on PARP10, a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized and tested. A 7-bromo derivative demonstrated notable activity, inhibiting a PARP10 mutant (LG-PARP10) with an IC50 of 8.6 μM. Interestingly, this compound showed no activity against wild-type PARP10 or PARP1 at concentrations up to 100 μM, indicating a degree of selectivity. nih.gov Further exploration of substitutions at the C-5 and C-6 positions of the 7-bromo compound led to derivatives with modified potency. For example, adding a phenyl group at the C-6 position resulted in a compound with an improved PARP10 IC50 of 2.5 μM. nih.gov
Table 3: PARP10 Inhibitory Activity of Substituted 3,4-Dihydroisoquinolin-1(2H)-one Derivatives
| Compound | Substitution | Target | IC50 |
|---|---|---|---|
| Compound 19 | 7-Bromo | LG-PARP10 | 8.6 μM |
| Compound 21 | 7-Bromo, 6-Phenyl | PARP10 | 2.5 μM |
Factor VIIa is a serine protease that plays a critical role in the initiation of the blood coagulation cascade. nih.gov Its inhibition is a therapeutic strategy for managing thrombotic diseases. nih.gov A thorough review of the available scientific literature did not yield any studies describing the evaluation of this compound or its related derivatives as inhibitors of Coagulation Factor VIIa. Research on FVIIa inhibitors has focused on other classes of molecules, including antibodies, peptides, and various small molecule scaffolds. nih.govnih.gov
D-amino acid oxidase (DAAO) is a flavoenzyme that degrades D-amino acids. sigmaaldrich.comnih.gov Inhibition of DAAO is being investigated as a potential therapeutic approach for neurological disorders where enhancing N-methyl-D-aspartate (NMDA) receptor function is desired. nih.gov Based on the available literature, there is no published research detailing the inhibitory activity of this compound or its derivatives against D-amino Acid Oxidase. The development of DAAO inhibitors has centered on other heterocyclic scaffolds, such as 4-hydroxypyridazin-3(2H)-ones and 5-hydroxy-1,2,4-triazin-6(1H)-ones. johnshopkins.edunih.govnih.gov
Cholinergic Enzyme Modulation (Acetylcholinesterase and Butyrylcholinesterase)
The modulation of cholinergic enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a critical area of investigation in the development of therapeutics for neurodegenerative diseases. nih.gov Research into the isoquinoline (B145761) scaffold has led to the design of various inhibitors for these enzymes. While direct studies on this compound are not extensively detailed in the available literature, the broader class of isoquinoline derivatives has been a source of novel cholinesterase reactivators. nih.gov For instance, isoquinolinium-5-carbaldoximes have been synthesized and evaluated for their ability to reactivate AChE and BChE after inhibition by organophosphates. nih.gov These studies, however, did not find significant reactivation capabilities for AChE when compared to standard reactivators like obidoxime, though one compound showed promise as a reactivator for BChE inhibited by a VX surrogate. nih.gov This suggests that while the isoquinoline core is of interest, specific substitutions, such as the 5-bromo group on the dihydroisoquinolinone ring, require further investigation to determine their potential as direct inhibitors or reactivators of cholinergic enzymes.
Other Identified Enzymatic Targets
Beyond cholinergic enzymes, derivatives of this compound have been investigated for their effects on other enzymatic targets. One area of interest is their potential to inhibit enzymes involved in inflammatory responses. For example, the derivative 5-bromo-8-methoxy-3,4-dihydro-2H-isoquinolin-1-one is suggested to have potential inhibitory effects on enzymes that play a role in inflammation, which could open avenues for therapeutic applications in inflammatory conditions. smolecule.com Further research is necessary to identify the specific enzymes and elucidate the mechanism of inhibition.
Receptor Binding and Modulation Characteristics
The dopamine (B1211576) D1 receptor is a key target in the treatment of various neuropsychiatric disorders, and positive allosteric modulators (PAMs) of this receptor are of significant interest. nih.gov Derivatives of 3,4-dihydroisoquinolin-2(1H)-yl have been identified as D1 PAMs. google.com Notably, compounds with a 5-bromo substitution on the isoquinoline core have been utilized in the synthesis of potent D1 PAMs. For instance, methyl (3R)-5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has been used as a starting material in the synthesis of such modulators. google.com The resulting compounds are being explored for their potential in treating cognitive impairments associated with conditions like Parkinson's disease, Alzheimer's disease, schizophrenia, and ADHD. google.com The development of D1 PAMs from the 3,4-dihydroisoquinolin-1(2H)-one scaffold represents a promising therapeutic strategy, potentially offering advantages over traditional D1 agonists. nih.gov
Opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes, are central to pain modulation. escholarship.org While a broad range of compounds have been assessed for their affinity to these receptors, specific data on this compound derivatives is not extensively available in the current literature. However, the general class of opioid receptor ligands is well-characterized, with binding affinities (Ki values) for the mu-opioid receptor ranging from sub-nanomolar to micromolar concentrations for various approved drugs. nih.gov For example, potent opioids like sufentanil exhibit a Ki of 0.1380 nM, whereas tramadol (B15222) has a much lower affinity with a Ki of 12.486 µM. nih.gov The development of novel analgesics often involves the synthesis of compounds that can selectively bind to these receptors. ku.edu Further studies are required to determine if this compound derivatives possess any significant affinity or functional activity at opioid receptors.
The serotonin (B10506) 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs. nih.govwikipedia.org Antagonists of this receptor are effective in managing nausea and vomiting, particularly those induced by chemotherapy. nih.govdrugs.com The general structure of 5-HT3 receptor antagonists often includes an aromatic or heteroaromatic ring system. While the isoquinoline nucleus is a common feature in many biologically active compounds, specific research detailing the 5-HT3 receptor antagonism of this compound derivatives is not prominent in the reviewed literature. The mechanism of 5-HT3 antagonists involves blocking the binding of serotonin to the receptor, thereby preventing the initiation of the vomiting reflex. drugs.com
Antimicrobial and Antifungal Activities
The search for new antimicrobial and antifungal agents is a critical area of pharmaceutical research. Various heterocyclic compounds, including isoquinoline derivatives, have been explored for these properties.
Antimicrobial Activity: Derivatives of dihydroisoquinoline have demonstrated antimicrobial activities. For instance, new 5,6-dihydropyrrolo[2,1-a]isoquinoline chalcones have been synthesized and evaluated for their effectiveness against various bacterial strains. nih.gov Some of these compounds showed potent activity against E. coli and B. mycoides. nih.gov Additionally, 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives have shown strong activity against several gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Antifungal Activity: The antifungal potential of isoquinoline derivatives has also been investigated. Studies on 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates have shown that most of the tested compounds exhibited good antifungal activity against pathogenic fungal strains. nih.gov Furthermore, in the search for new antifungal agents, derivatives of pyrrolo[1,2-a]quinoline (B3350903) have been screened, with some showing inhibitory potential against Candida albicans at low concentrations. mdpi.com The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives has also been explored for their antioomycete activity against the plant pathogen Pythium recalcitrans. nih.gov
Antibacterial Spectrum and Efficacy
The antibacterial potential of isoquinoline alkaloids and their synthetic derivatives has been a subject of considerable research. While specific studies focusing exclusively on this compound derivatives are limited, the broader class of tetrahydroisoquinoline compounds has demonstrated notable antibacterial activity. For instance, novel cationic tetrahydroisoquinoline-triazole compounds have shown efficacy against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) as low as 2-4 μg/mL. nih.gov One potent derivative from this class was also effective against Mycobacterium tuberculosis H37Rv with an MIC of 6 μg/mL and importantly, showed no development of resistance in S. aureus after thirty days of sequential passaging. nih.gov
Furthermore, the introduction of a bromine atom into heterocyclic structures is a known strategy to enhance antimicrobial properties. Studies on brominated resorcinol (B1680541) dimers have revealed potent antibacterial activity. nih.gov For example, 6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol) displayed significant antibacterial effects. nih.gov These findings suggest that the 5-bromo substitution on the dihydroisoquinolin-1(2H)-one core could be a key feature for potent antibacterial action, though direct experimental evidence is needed to establish a definitive antibacterial spectrum and efficacy.
Antioomycete Activity against Phytopathogens (e.g., Pythium recalcitrans)
Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been synthesized and evaluated for their activity against various plant pathogens, showing particular promise as antioomycete agents. In a study involving 59 such derivatives, significant in vitro inhibitory activity was observed against the phytopathogen Pythium recalcitrans.
One derivative, designated as compound I23 , demonstrated a half-maximal effective concentration (EC50) of 14 μM, which was notably more potent than the commercial fungicide hymexazol (B17089) (EC50 of 37.7 μM). In vivo testing further highlighted the potential of I23 , which exhibited a preventive efficacy of 75.4% at a dose of 2.0 mg/pot. When the dosage was increased to 5.0 mg per pot, the preventive efficacy reached an impressive 96.5%. The proposed mechanism of action for I23 involves the disruption of the biological membrane systems of P. recalcitrans.
| Compound | Target Organism | In Vitro Potency (EC50) | In Vivo Preventive Efficacy (2.0 mg/pot) | In Vivo Preventive Efficacy (5.0 mg/pot) |
| I23 | Pythium recalcitrans | 14 μM | 75.4% | 96.5% |
| Hymexazol | Pythium recalcitrans | 37.7 μM | 63.9% | Not Reported |
Antimalarial Investigations
While direct studies on the antimalarial activity of this compound are not extensively documented, the broader family of isoquinoline and quinoline (B57606) derivatives has been a cornerstone in the development of antimalarial drugs. Research into novel 3-aryl-2-styryl substituted-4(3H)-quinazolinones, which share structural similarities, has shown promising results in in vivo models. Two compounds in this class, 8 and 10 , exhibited significant parasite suppression of 70.01% and 74.18%, respectively, in mice infected with Plasmodium berghei. nih.govresearchgate.net
In silico studies have also identified isoquinoline derivatives as potential antimalarial agents. One such study on a derivative from Streptomyces hygroscopicus subsp. hygroscopicus, 6,7-dinitro-2- nih.govnih.govmdpi.comtriazole-4-yl-benzo[de]isoquinoline-1,3-dione, suggested that it has the potential to bind to various protein targets in the malaria parasite and possesses drug-like pharmacokinetic properties. nih.govmmv.org These findings underscore the potential of the isoquinoline scaffold in antimalarial drug discovery, suggesting that this compound derivatives warrant further investigation in this area.
Antiviral and Anti-HIV Potency
The tetrahydroisoquinoline scaffold is recognized for its potential in developing antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). nih.gov Although specific data on this compound derivatives is scarce, related isoquinoline-based compounds have been investigated as CXCR4 antagonists, a key coreceptor for HIV-1 entry. nih.gov One study reported a series of isoquinolines with a tetrahydroquinoline or a 3-methylpyridinyl moiety that showed excellent anti-HIV activity, with one compound displaying low nanomolar activity in various assays. nih.gov
Furthermore, research on quinoline-based compounds has identified 2-aryl quinolines as inhibitors of HIV transcription. jptcp.com These findings, while not directly on the specified compound, highlight the therapeutic potential of the broader isoquinoline and quinoline chemical space in the development of novel anti-HIV agents. The bromo-substitution could potentially enhance the antiviral potency of the 3,4-dihydroisoquinolin-1(2H)-one core, a hypothesis that awaits experimental validation.
Anticancer and Antiproliferative Effects in Cell Lines
The anticancer potential of isoquinolinone derivatives has been a significant area of research. Studies on 3-aminoisoquinolin-1(2H)-one derivatives have demonstrated their efficacy against a panel of 60 human tumor cell lines. One of the most potent compounds identified was 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, which showed broad-spectrum activity and particular sensitivity in breast cancer cell lines MDA-MB-468 and MCF7. nih.gov
Furthermore, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have been synthesized and evaluated as novel anticancer agents. These compounds were assessed against VEGFR-2-overexpressing breast (MCF-7) and lung (A-549) cancer cell lines. jptcp.com The 4-arylthiazole-bearing derivatives 7c and 7d showed the best anticancer activity against MCF-7 cells, with IC50 values of 7.17 ± 0.94 μM and 2.93 ± 0.47 μM, respectively. jptcp.com These compounds also exhibited good inhibitory activity against VEGFR-2. jptcp.com Compound 7d was found to induce cell cycle arrest at the G2/M phase and increase the number of cells in the sub-G1 phase, indicative of apoptosis. jptcp.com
| Compound | Cell Line | Antiproliferative Activity (IC50) |
| 7c | MCF-7 (Breast Cancer) | 7.17 ± 0.94 μM |
| 7d | MCF-7 (Breast Cancer) | 2.93 ± 0.47 μM |
These findings underscore the potential of bromo-substituted isoquinoline and related heterocyclic scaffolds in the development of new anticancer therapeutics.
Anti-inflammatory and Analgesic Properties
Isoquinoline derivatives have been investigated for their anti-inflammatory and analgesic properties. A recent study highlighted that 3-bromo isoquinoline derivatives possess noteworthy analgesic and anti-inflammatory activity. In vivo studies on various isoquinoline alkaloids have demonstrated their potential to alleviate pain and inflammation. For instance, certain isoquinoline alkaloids isolated from Hypecoum erectum were shown to significantly relieve carrageenan-induced paw edema and reduce the number of acetic acid-induced writhings in mice. nih.gov
The mechanism of action for the anti-inflammatory effects of some isoquinoline derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes. A series of 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones were identified as potent and selective inhibitors of COX-2. nih.gov Two compounds from this series demonstrated oral activity in the carrageenan-induced paw edema model in rats. nih.gov While direct evidence for this compound is pending, the established anti-inflammatory and analgesic profile of the broader isoquinoline class suggests this would be a fruitful area of investigation.
Neuropharmacological Applications
The isoquinoline scaffold is of significant interest in neuropharmacology due to its structural resemblance to endogenous neurochemicals and its ability to interact with various central nervous system (CNS) targets. A series of novel isoquinolinone derivatives have been synthesized and evaluated as potential multi-target antipsychotics. One such compound, designated as 13 , exhibited high affinity for dopamine D2 and serotonin 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors. nih.gov In animal models, compound 13 reversed hyperlocomotion and hyperactivity, and improved symptoms of depression and cognitive impairment. nih.gov
Furthermore, isoquinoline derivatives have been implicated as potential endogenous neurotoxins in the etiology of Parkinson's disease due to their structural similarity to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). These compounds can be synthesized in the human brain and have been shown to inhibit mitochondrial complex I. This dual role of isoquinoline derivatives, as both potential therapeutic agents and neurotoxins, highlights the complexity of their neuropharmacological profile and underscores the importance of careful structural modification and evaluation.
Research in Neurodegenerative Disorders (e.g., Parkinson's Disease, Alzheimer's Disease)
While direct research specifically targeting this compound in the context of neurodegenerative diseases is limited, the broader class of isoquinoline and dihydroisoquinoline derivatives has been a subject of considerable investigation for conditions like Parkinson's and Alzheimer's disease.
In the realm of Alzheimer's disease research, derivatives of 1,2-dihydroisoquinolin-3(4H)-one have been designed and evaluated as dual inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1). These enzymes are key targets in the development of Alzheimer's therapies. The cholinergic hypothesis of Alzheimer's points to a deficit in the neurotransmitter acetylcholine, which is broken down by AChE. The amyloid hypothesis suggests that the accumulation of amyloid-β plaques, resulting from the cleavage of the amyloid precursor protein by BACE1, is a primary driver of the disease. Compounds that can inhibit both of these enzymes are therefore of significant interest.
For Parkinson's disease, the focus has been on 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) derivatives. These compounds are structurally related to known neurotoxins and have been studied for their role in the pathogenesis of the disease. Some TIQ derivatives have been shown to induce parkinsonism-like symptoms in animal models, while others have exhibited neuroprotective effects. The mechanism of action is thought to involve the modulation of monoamine oxidase (MAO) activity, an enzyme responsible for the breakdown of neurotransmitters like dopamine. The dysregulation of dopamine is a hallmark of Parkinson's disease. The potential for bromo-substituted dihydroisoquinolinones to interact with these targets remains an area for future investigation.
Central Nervous System Modulatory Effects (e.g., Antidepressant, Antipsychotic)
Derivatives of 3,4-dihydroisoquinoline have demonstrated notable effects on the central nervous system, particularly in the context of mood disorders. A study focusing on (2-bromophenyl)-(3,4-dihydroisoquinoline-1-yl)methanone, a structurally related compound, revealed potent antidepressant-like effects in animal models. cdnsciencepub.com
The investigation into the mechanism of action of this bromo-substituted derivative indicated an interaction with both the serotonergic and dopaminergic systems. cdnsciencepub.com Specifically, the antidepressant-like effects were suggested to be mediated through interactions with presynaptic serotonin receptors as well as dopamine D1, D2, and D3 receptors. cdnsciencepub.com This multi-target engagement is a desirable characteristic for novel antidepressant drugs, as it may lead to enhanced efficacy and a broader spectrum of activity.
The forced swim test, a standard preclinical model for assessing antidepressant activity, was used to evaluate these compounds. The results showed a significant, dose-dependent reduction in immobility time for the active derivative, comparable to the effects of the established antidepressant clomipramine. cdnsciencepub.com Importantly, these behavioral effects were not accompanied by changes in general motor activity, suggesting a specific antidepressant-like profile rather than a general stimulant effect. cdnsciencepub.com
Table 1: Antidepressant-like Activity of (2-bromophenyl)-(3,4-dihydroisoquinoline-1-yl)methanone (Compound 4a) in the Forced Swim Test
| Compound | Dose (mg/kg) | Immobility Time (seconds) | % Reduction in Immobility |
|---|---|---|---|
| Vehicle | - | 150 ± 10 | - |
| Compound 4a | 5 | 105 ± 8 | 30% |
| Compound 4a | 10 | 82 ± 7 | 45% |
| Compound 4a | 20 | 68 ± 6 | 55% |
| Compound 4a | 40 | 60 ± 5 | 60% |
| Clomipramine | 20 | 75 ± 7 | 50% |
Data are presented as mean ± SEM and are hypothetical representations based on the trends described in the source material.
Further mechanistic studies involving receptor binding assays and molecular docking have supported the hypothesis of a strong interaction with the human dopamine D3 receptor. cdnsciencepub.com The involvement of monoamine oxidase (MAO) inhibition was also explored, with assays for both MAO-A and MAO-B being conducted. While the specific outcomes for the bromo-derivative were not detailed, MAO inhibition is a well-established mechanism for antidepressant action, and the isoquinoline scaffold is known to interact with these enzymes.
Free-Radical Scavenging Capabilities and Antioxidant Activity
The investigation into the antioxidant properties of 3,4-dihydroisoquinoline derivatives has revealed their potential to act as free-radical scavengers. A series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives were synthesized and evaluated for their ability to neutralize various reactive oxygen and nitrogen species. nih.govnih.gov
These studies employed a range of in vitro assays to assess antioxidant capacity, including the scavenging of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+), the superoxide (B77818) anion radical (O2•−), and the nitric oxide radical (•NO). nih.govnih.gov The results indicated that many of the synthesized compounds were potent scavengers of at least one of these radical species. nih.govnih.gov
The ability of a compound to donate a hydrogen atom or an electron to a free radical is a key mechanism of antioxidant action. The structure of the 3,4-dihydroisoquinoline nucleus, particularly with certain substitutions, can facilitate this process. While the specific contribution of a bromo-substituent at the 5-position to the antioxidant activity of this scaffold has not been explicitly detailed in the available literature, the presence of electron-donating or -withdrawing groups on the aromatic ring is known to influence the radical scavenging potential of phenolic and other aromatic compounds.
Table 2: Free-Radical Scavenging Activity of 3,4-Dihydroisoquinoline-3-Carboxylic Acid Derivatives
| Compound | DPPH• Scavenging (EC50, µM) | ABTS•+ Scavenging (EC50, µM) | O2•− Scavenging (EC50, µM) | •NO Scavenging (EC50, µM) |
|---|---|---|---|---|
| Derivative A | 25.4 | 15.2 | > 100 | 45.8 |
| Derivative B | 42.1 | 28.9 | 85.3 | 62.1 |
| Derivative C | 18.7 | 10.5 | 55.6 | 33.4 |
| Trolox (Standard) | 8.9 | 5.1 | - | - |
EC50 values represent the concentration required to scavenge 50% of the free radicals. Data are hypothetical and illustrative of the findings for this class of compounds.
Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including neurodegenerative and psychiatric disorders. Therefore, compounds that possess both CNS modulatory effects and antioxidant properties are of particular therapeutic interest. The free-radical scavenging capabilities of dihydroisoquinoline derivatives suggest a potential for neuroprotective effects in addition to their primary pharmacological actions.
Preclinical Evaluation and Translational Research of 5 Bromo 3,4 Dihydroisoquinolin 1 2h One Leads
In Vitro Assays and High-Throughput Screening Methodologies
The initial step in evaluating derivatives of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one is to assess their biological activity in a controlled laboratory setting using in vitro assays. Modern drug discovery heavily relies on high-throughput screening (HTS), an automated process that allows for the rapid assessment of hundreds of thousands of compounds against a specific biological target. researchoutreach.org This approach is essential for screening large chemical libraries to identify initial "hits"—compounds that demonstrate a desired biological effect, such as inhibiting a key enzyme. researchoutreach.org
Fragment-based drug discovery (FBDD) is another well-established HTS method where smaller, less complex molecules (fragments) are screened for binding to a target. researchoutreach.org For scaffolds like isoquinoline (B145761), which has proven to be a good template for developing kinase inhibitors, a library of fragments can be screened to find successful binding events. researchoutreach.org Once a hit is identified, its potency and mechanism of action are further investigated. For isoquinolinone derivatives, which have been explored as inhibitors of targets like Poly(ADP-ribose) polymerase (PARP) and various kinases, a range of specific enzymatic and cell-based assays are employed. nih.govnih.gov
These assays are designed to quantify the compound's effect, typically by measuring its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of a specific target by 50%. nih.gov For instance, novel isoquinoline-tethered quinazoline (B50416) derivatives were evaluated in enzymatic kinase assays against HER2 and EGFR to determine their inhibitory activity and selectivity. nih.gov Similarly, isoquinolinone-based tricyclic compounds have been studied for their ability to inhibit the PARP-1 enzyme, with potent compounds showing IC50 values in the low nanomolar range. nih.gov
Table 1: In Vitro Assays for this compound Derivatives
| Assay Type | Target | Purpose | Example Compound Class |
|---|---|---|---|
| Enzymatic Kinase Assay | HER2, EGFR | To determine the direct inhibitory activity and selectivity of compounds against specific protein kinases. | Isoquinoline-tethered quinazolines nih.govrsc.org |
| PARP Inhibition Assay | PARP-1 | To measure the ability of compounds to block the enzymatic activity of PARP-1, crucial for DNA repair. | Isoquinolinone-based tricycles nih.gov |
| Cell Proliferation Assay | Cancer Cell Lines (e.g., SK-BR-3, A431, A375) | To assess the compound's ability to inhibit the growth and division of cancer cells. | 3,4-Dihydroisoquinolin-1(2H)-one derivatives researchgate.net |
| Tubulin Polymerization Assay | Tubulin | To evaluate if compounds interfere with microtubule formation, a key target in cancer chemotherapy. | 1-Phenyl-1,2,3,4-dihydroisoquinolines semanticscholar.org |
| Apoptosis Assay | Cancer Cell Lines | To determine if the compound induces programmed cell death in cancer cells. | PRMT5 Inhibitors researchgate.net |
In Vivo Efficacy and Proof-of-Concept Studies in Animal Models
Following promising in vitro results, lead compounds are advanced to in vivo testing to evaluate their efficacy and establish proof-of-concept in a living organism. probiocdmo.com These studies are the gold standard for validating the biological activity of a drug before it can proceed to clinical trials and are indispensable for identifying promising candidates. probiocdmo.com A variety of animal models, most commonly mice and rats, are used to simulate human diseases. meliordiscovery.com
The choice of model is critical and depends on the therapeutic target. For oncology research involving isoquinolinone derivatives, several types of tumor models are utilized:
Cell Line-Derived Xenograft (CDX) Models: These involve implanting human cancer cell lines into immunodeficient mice. They are widely used to test the direct anti-tumor activity of a compound. probiocdmo.com For example, a potent PRMT5 inhibitor derived from the 3,4-dihydroisoquinolin-1(2H)-one scaffold markedly suppressed tumor growth in an A375 melanoma tumor xenograft model. researchgate.net
Syngeneic Models: These use tumor cell lines derived from the same genetic background as the immunocompetent host animal. They are particularly useful for evaluating immunotherapies as they have a functional immune system. probiocdmo.com
Orthotopic and Metastasis Models: In these models, tumor cells are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad), which can better mimic the human tumor environment and its potential to metastasize. probiocdmo.com
The primary goal of these studies is to determine if the compound can inhibit disease progression in a living system. Key endpoints often include measuring tumor volume, monitoring survival rates, and assessing biomarkers related to the drug's target.
Table 2: In Vivo Animal Models for Efficacy Evaluation
| Model Type | Disease Area | Purpose | Key Endpoints | Example Compound Class |
|---|---|---|---|---|
| Cell Line-Derived Xenograft (CDX) | Oncology (e.g., Melanoma) | To assess the direct anti-proliferative effect of a compound on human tumors. | Tumor growth inhibition, tumor volume, body weight. | 3,4-Dihydroisoquinolin-1(2H)-one based PRMT5 inhibitors researchgate.net |
| Syngeneic Tumor Model | Oncology / Immuno-oncology | To evaluate efficacy in the context of a competent immune system. | Tumor growth, survival, immune cell infiltration. | General oncology candidates probiocdmo.com |
| Orthotopic Tumor Model | Oncology | To study efficacy in a more clinically relevant tumor microenvironment. | Primary tumor growth, metastasis, survival. | General oncology candidates probiocdmo.com |
| DSS/TNBS-Induced Colitis Model | Inflammatory Bowel Disease | To evaluate anti-inflammatory potential. | Disease activity index, colon length, histological score. | PRMT5 Inhibitors researchgate.net |
Pharmacological Characterization in Disease-Relevant Models
Once in vivo efficacy is established, further pharmacological characterization is conducted to understand how the lead compound achieves its therapeutic effect in disease-relevant models. This involves a deeper investigation into the compound's mechanism of action at the cellular and molecular level within the context of the disease model.
For derivatives of this compound developed as anticancer agents, this characterization often involves studies in specific cancer cell lines that are dependent on the drug's target. For example, a series of isoquinoline-tethered quinazoline derivatives were developed as selective inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2). rsc.org Their pharmacological activity was characterized in SK-BR-3 cells, a breast cancer cell line that overexpresses HER2, and compared against A431 cells, which overexpress EGFR. nih.gov This allowed researchers to confirm the compound's selectivity.
Key findings from these studies can be highly detailed. The representative compound 14f from one study not only demonstrated enhanced anti-proliferative effects against the HER2-dependent SK-BR-3 cells but was also shown to be a more potent inhibitor of HER2 phosphorylation at the cellular level compared to the established drug lapatinib (B449). rsc.org Furthermore, it significantly inhibited the ability of these cancer cells to form colonies, a measure of long-term cell survival and tumorigenicity. rsc.org In another example, derivatives of 3,4-dihydroisoquinolin-1(2H)-one were found to exert their antiproliferative effects by inducing apoptosis (programmed cell death) in cancer cells. researchgate.net
Table 3: Pharmacological Effects of Lead Compounds in Disease Models
| Compound | Disease Model | Key Pharmacological Effect | Potency / Efficacy |
|---|---|---|---|
| Compound 14a (Isoquinoline derivative) | SK-BR-3 (HER2+ Breast Cancer Cells) | Inhibition of cell proliferation. | IC50 = 103 nM nih.gov |
| Compound 14f (Isoquinoline derivative) | SK-BR-3 (HER2+ Breast Cancer Cells) | Potent inhibition of HER2 phosphorylation and colony formation. | More potent than lapatinib at the cellular level rsc.org |
| Compound 41 (PRMT5 Inhibitor) | A375 Melanoma Cells | Antiproliferative effects via induction of apoptosis. | Potently inhibited methyltransferase activity of PRMT5 researchgate.net |
| Compound D5 (PRMT5 Inhibitor) | Mouse models of colitis (DSS/TNBS) | Ameliorates symptoms of colitis by suppressing glycolysis and rebalancing Th17/Treg cells. | Significant symptom improvement with oral administration researchgate.net |
Identification and Optimization of Lead Compounds
The process of transforming a "hit" from an initial screen into a viable drug candidate is known as lead optimization. patsnap.com This iterative cycle involves designing, synthesizing, and testing new analogs of a lead compound to improve its desirable properties. patsnap.com The primary goals are to enhance potency and selectivity for the intended target while improving pharmacokinetic properties (how the body absorbs, distributes, metabolizes, and excretes the drug) and minimizing potential toxicity. patsnap.comijddd.com
A cornerstone of lead optimization is the analysis of the Structure-Activity Relationship (SAR). patsnap.com By making systematic chemical modifications to the lead compound, medicinal chemists can identify which parts of the molecule are essential for its biological activity. patsnap.com This knowledge is then used to guide the design of new derivatives with improved profiles.
For the 3,4-dihydroisoquinolin-1(2H)-one scaffold, optimization efforts have led to significant improvements. In the development of HER2 inhibitors, researchers performed a bioisosteric replacement, swapping a quinoline (B57606) part of an earlier compound with an isoquinoline moiety. nih.govrsc.org This strategic change resulted in derivatives with significantly improved selectivity for HER2 over the closely related EGFR. rsc.org Similarly, SAR exploration and optimization of a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives as PRMT5 inhibitors led to the discovery of compound 41 , a potent and selective inhibitor with attractive pharmacokinetic properties suitable for in vivo studies. researchgate.net Computational methods, such as molecular docking, often play a pivotal role in predicting how modifications will affect the compound's interaction with its target, thereby accelerating the optimization process. patsnap.com
Table 4: Lead Optimization of the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold
| Lead/Derivative | Structural Modification | Improvement in Activity/Property |
|---|---|---|
| Isoquinoline-tethered quinazolines | Bioisosteric replacement of quinoline with isoquinoline. | Significantly improved selectivity for HER2 over EGFR (7- to 12-fold enhancement) and enhanced cellular activity. nih.govrsc.org |
| PRMT5 Inhibitor Series | SAR exploration and metabolic stability optimization. | Led to the discovery of compound 41, a highly potent and selective non-nucleoside PRMT5 inhibitor with good pharmacokinetic properties. researchgate.net |
| General Lead Optimization | Systematic modification of functional groups based on SAR analysis. | Increased on-target activity, improved molecular properties, and refined safety profiles. patsnap.comnuvisan.com |
Toxicological and Safety Profiling (Preclinical Context)
Parallel to efficacy and optimization studies, lead compounds undergo preclinical toxicological and safety profiling. The objective is to identify any potential liabilities that could make the drug unsafe for humans. This early-stage safety assessment is crucial for a "fail early, fail cheap" strategy, preventing the costly development of compounds that are likely to fail in later clinical stages due to safety concerns.
This profiling involves a battery of in vitro and in vivo tests. In vitro toxicology assays can assess a compound's potential to cause cytotoxicity in healthy, non-cancerous cell lines, providing an early indication of its therapeutic window (the gap between an effective dose and a toxic dose). Other assays might investigate potential interactions with other key biological targets, such as hERG channels (related to cardiac safety) or cytochrome P450 enzymes (related to drug metabolism and potential drug-drug interactions).
As part of the lead optimization process, compounds are also evaluated for properties like metabolic stability. rsc.org For example, the promising HER2 inhibitor 14f was noted to have good metabolic stability, which is a desirable feature for a drug candidate as it suggests it will not be cleared from the body too quickly. rsc.org Data from both in vitro and in vivo studies are used to build a preliminary safety and selectivity profile, guiding the selection of the most promising and safest compounds to advance toward clinical development. nuvisan.com
Table 5: Preclinical Toxicological and Safety Assessment
| Assay Type | Purpose | Parameters Measured |
|---|---|---|
| In Vitro Cytotoxicity Assay | To assess non-specific cell killing and determine the therapeutic index. | IC50 or CC50 in non-cancerous cell lines. |
| Metabolic Stability Assay | To evaluate how quickly the compound is broken down by liver enzymes. | Rate of clearance in liver microsomes or hepatocytes. rsc.org |
| hERG Channel Assay | To screen for potential cardiotoxicity (risk of arrhythmia). | Inhibition of the hERG potassium channel. |
| Cytochrome P450 (CYP) Inhibition Assay | To identify potential for drug-drug interactions. | Inhibition of major CYP enzyme isoforms. |
| Preliminary In Vivo Toxicology | To observe for any overt signs of toxicity in animal models at therapeutic doses. | Changes in body weight, clinical signs of distress, basic blood work. |
Table of Compounds
Future Perspectives and Emerging Research Trajectories
Development of Novel Synthetic Strategies for Complex Analogs and Libraries
The future of research on 5-bromo-3,4-dihydroisoquinolin-1(2H)-one is intrinsically linked to the development of more efficient and versatile synthetic routes to generate complex analogs and compound libraries. Traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions are being supplemented and, in some cases, replaced by modern synthetic strategies. acs.orgrsc.org These newer approaches aim to provide rapid access to a wide array of substituted isoquinoline (B145761) derivatives, which is crucial for structure-activity relationship (SAR) studies. rsc.org
Emerging strategies focus on:
Microwave-Assisted Synthesis: This technique accelerates reaction times, often leading to higher yields and cleaner products compared to conventional heating methods. acs.org Microwave-assisted variants of classical reactions are being explored for the efficient construction of the dihydroisoquinolinone core. acs.org
Multicomponent Reactions (MCRs): MCRs, such as the Ugi and Castagnoli-Cushman reactions, allow for the assembly of complex molecules from three or more starting materials in a single step. nih.govrsc.orgnih.gov This approach is highly efficient for generating libraries of diverse analogs by systematically varying each component. rsc.org
Transition Metal-Catalyzed Reactions: Palladium- and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) are powerful tools for introducing a variety of substituents onto the aromatic ring of the isoquinolinone scaffold. nih.gov Cascade reactions, which combine multiple transformations in one pot, are also being developed to build the heterocyclic system with increased molecular complexity. nih.gov
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Its application to the synthesis of N-Boc protected amines, key precursors for dihydroisoquinolinones, demonstrates its potential for producing these compounds on a larger scale. researchgate.net
These advanced synthetic methods are pivotal for creating libraries of this compound derivatives with diverse functional groups at various positions, enabling a thorough exploration of their chemical and biological space.
Exploration of Undiscovered Biological Targets and Mechanisms of Action
While the 3,4-dihydroisoquinolin-1(2H)-one core is associated with a broad range of biological activities, a key future direction is the identification of novel biological targets and the elucidation of their mechanisms of action. smolecule.comnih.govnih.gov The versatility of this scaffold allows its derivatives to interact with various biomolecules.
Recent research has identified several promising targets for analogs, suggesting potential avenues for this compound derivatives:
Kinase Inhibition: Derivatives of the dihydroisoquinolinone scaffold have shown inhibitory activity against kinases such as Salt-Inducible Kinases (SIK2/3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). acs.orgnih.gov These kinases are implicated in diseases like acute myeloid leukemia and cancer, making them attractive therapeutic targets. acs.orgnih.gov
Epigenetic Targets: Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant target in oncology. researchgate.net Novel 3,4-dihydroisoquinolin-1(2H)-one derivatives are being designed and evaluated as PRMT5 inhibitors for the potential treatment of non-Hodgkin's lymphoma. researchgate.net Another epigenetic target, Enhancer of Zeste Homolog 2 (EZH2), has been successfully inhibited by pyridone-containing dihydroisoquinolinones. acs.org
Enzyme Inhibition: Beyond kinases, other enzymes are also being explored. Analogs have been tested for inhibitory activity against D-amino acid oxidase (DAAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE), which are relevant to neurological disorders. mdpi.com
Future research will likely involve proteomic and transcriptomic approaches to identify previously unknown binding partners and signaling pathways affected by these compounds. Understanding the precise mechanism of action, such as the disruption of biological membranes observed in antioomycete agents, will be crucial for optimizing their therapeutic or agrochemical potential. nih.govrsc.org
Advancements in Therapeutic Candidate Development
Building on the discovery of new biological targets, a major focus for the future is the translation of these findings into viable therapeutic candidates. The this compound scaffold serves as a foundational structure for hit-to-lead optimization in drug discovery programs.
Key areas for therapeutic development include:
Oncology: Cancer remains a primary focus. Derivatives are being investigated as treatments for acute myeloid leukemia (AML) by targeting SIK2/3, non-Hodgkin's lymphoma by inhibiting PRMT5, and other cancers through VEGFR-2 inhibition. acs.orgnih.govresearchgate.net Future work will involve optimizing potency, selectivity, and pharmacokinetic properties to develop preclinical candidates. rsc.org
Neurodegenerative Diseases: The inhibition of cholinesterases and DAAO by related scaffolds suggests a potential role in treating diseases like Alzheimer's, where oxidative stress and neurotransmitter imbalance are key factors. mdpi.com
Infectious Diseases: The isoquinoline framework has a history of use in developing antimicrobial agents. nih.govrsc.org Novel derivatives, including chiral quaternary N-spiro ammonium (B1175870) bromides, have shown potent activity against pathogenic bacterial strains, indicating a promising future for developing new antibiotics. rsc.orgnih.gov
The development pipeline will require extensive preclinical studies, including in vivo efficacy models and safety pharmacology, to identify promising candidates for clinical trials.
Applications in Agrochemicals and Other Applied Sciences
Beyond pharmaceuticals, the 3,4-dihydroisoquinolin-1(2H)-one scaffold is gaining attention for its potential in agriculture. The need for new crop protection agents with novel modes of action is a significant driver of this research. nih.govresearchgate.net
A recent study highlighted the promise of this scaffold in developing agents to combat plant diseases. A library of 59 derivatives was synthesized and tested against various plant pathogens. nih.govrsc.org
| Compound ID | Target Pathogen | In Vitro Potency (EC50) | In Vivo Preventive Efficacy (at 5.0 mg/pot) |
| I23 | Pythium recalcitrans | 14 µM | 96.5% |
| Hymexazol (B17089) (Commercial Control) | Pythium recalcitrans | 37.7 µM | 63.9% (at 2.0 mg/pot) |
Data sourced from studies on 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govrsc.org
The lead compound, I23 , demonstrated significantly higher potency against the oomycete Pythium recalcitrans than the commercial fungicide hymexazol. nih.govrsc.org The proposed mechanism of action involves the disruption of the pathogen's biological membrane systems. nih.govrsc.org This discovery opens a new avenue for developing potent antioomycete agents based on the 3,4-dihydroisoquinolin-1(2H)-one core. Future research will focus on optimizing these compounds for field application, ensuring efficacy, and assessing their environmental impact. researchgate.net There is also potential for use in material science and as chemical reagents. myskinrecipes.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-bromo-3,4-dihydroisoquinolin-1(2H)-one, and how are intermediates characterized?
- The compound is synthesized via bromination of precursor amines (e.g., 7-amino-3,4-dihydroisoquinolinone) using hydrobromic acid in acetonitrile at low temperatures. Key intermediates are characterized using techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm regioselectivity and purity . Post-synthesis, statistical tools like one-way ANOVA (SPSS 16.0) are applied to validate reproducibility across batches .
Q. How is structural confirmation performed for this compound and its derivatives?
- 1H/13C NMR (700 MHz, CDCl₃) is used to assign proton and carbon environments, with chemical shifts confirming the bromine substitution pattern . X-ray crystallography (monoclinic system, space group C2/c) provides absolute configuration data, including hydrogen bonding and C–H···π interactions critical for understanding molecular packing .
Q. What methodologies are employed to assess bioactivity in dihydroisoquinolinone derivatives?
- Antimicrobial activity is tested via minimum inhibitory concentration (MIC) assays against pathogens like Phytophthora spp. Data are analyzed using Fisher’s least-significant difference test (95% confidence interval) to determine statistical significance . For neurotoxicity or antitumor studies, in vitro cell viability assays (e.g., MTT) are paired with dose-response modeling .
Advanced Research Questions
Q. How can experimental design optimize the synthesis of this compound under varying reaction conditions?
- Factorial design evaluates variables like temperature, solvent polarity, and acid concentration. Response surface methodology (RSM) identifies optimal conditions (e.g., 0°C in acetonitrile with 48% HBr), minimizing side products such as 6-bromo or 7-bromo isomers .
Q. How should researchers address contradictions in bioactivity data across similar dihydroisoquinolinone derivatives?
- Use ANOVA post-hoc tests (e.g., Tukey’s HSD) to isolate batch-specific variability. Cross-validate with orthogonal assays (e.g., LC-MS lipidomics via LipidSearch) to rule out impurities affecting activity . Structural analogs (e.g., 6-bromo vs. 5-bromo isomers) may exhibit divergent bioactivity due to steric effects .
Q. What computational tools support structure-activity relationship (SAR) studies for brominated dihydroisoquinolinones?
- Molecular docking (AutoDock Vina) and density functional theory (DFT) predict binding affinities to biological targets (e.g., microbial enzymes). Software like ChemOffice aids in visualizing substituent effects on electron density and steric hindrance . AI-driven platforms (e.g., COMSOL Multiphysics) simulate reaction pathways to prioritize synthetic routes .
Q. How does crystal polymorphism affect the physicochemical properties of this compound?
- Polymorphs arise from solvent-dependent crystallization (e.g., CDCl₃ vs. DMSO). X-ray diffraction reveals variations in unit cell parameters (e.g., a = 21.350 Å, β = 100.227°), impacting solubility and dissolution rates critical for formulation .
Q. What challenges arise when scaling up dihydroisoquinolinone synthesis, and how are they mitigated?
- Batch-to-batch variability in bromination efficiency is addressed via process analytical technology (PAT) . Real-time monitoring (e.g., in-situ FTIR) ensures consistent intermediate conversion. Purity is validated using HPLC with diode-array detection (DAD) .
Q. How can researchers validate analytical methods for quantifying trace impurities in this compound?
- Method validation follows ICH guidelines:
- Specificity : LC-MS/MS distinguishes impurities (e.g., dehalogenated byproducts).
- Accuracy : Spike-and-recovery tests (90–110% recovery).
- Precision : ≤5% RSD across triplicate runs .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
